molecular formula C12H14ClNO2 B2904049 1-(2-Chlorophenyl)piperidine-3-carboxylic acid CAS No. 1369113-09-6

1-(2-Chlorophenyl)piperidine-3-carboxylic acid

Cat. No.: B2904049
CAS No.: 1369113-09-6
M. Wt: 239.7
InChI Key: SDYAQCXDLLKIIH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)piperidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using 2-chlorobenzyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(2-Chlorophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the uptake of neurotransmitters such as gamma-aminobutyric acid (GABA), affecting neuronal signaling pathways.

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxylic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    2-Chlorophenylpiperidine:

    Piperidine-4-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and biological activity.

The presence of the chlorophenyl group in this compound imparts unique properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-5-1-2-6-11(10)14-7-3-4-9(8-14)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYAQCXDLLKIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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